![molecular formula C9H8ClNO4 B13130167 7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine is a chemical compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a chloro group at the 7th position and a nitro group at the 8th position on the benzodioxepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine typically involves the following steps:
Chlorination: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclization: The formation of the benzodioxepine ring can be achieved through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 7-Chloro-8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
科学研究应用
7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and mechanisms, particularly those involving nitro and chloro groups.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic substitution reactions, further modulating the compound’s activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine: Lacks the nitro group, which may result in different biological activities.
8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine: Lacks the chloro group, which may affect its reactivity and interactions.
7-Bromo-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine: The bromo group may confer different electronic properties compared to the chloro group.
Uniqueness
7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine is unique due to the presence of both chloro and nitro groups, which can influence its chemical reactivity and biological activity
属性
IUPAC Name |
7-chloro-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-6-4-8-9(5-7(6)11(12)13)15-3-1-2-14-8/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADESRFNLRNRBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






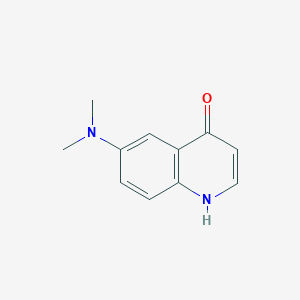
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)
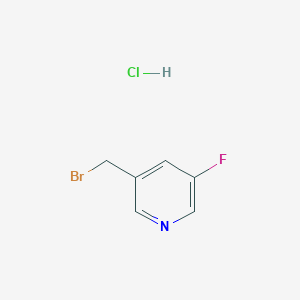
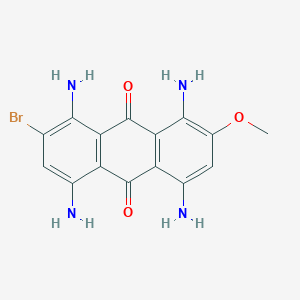
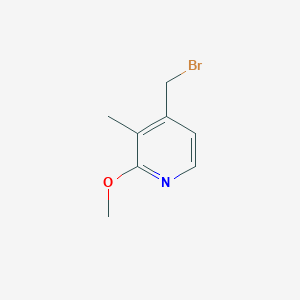
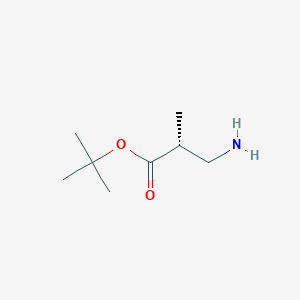
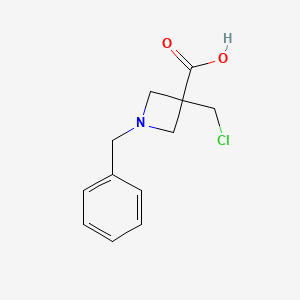
![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13130127.png)
